(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)4-3-9-6-12-13(7-9)8-10-2-1-5-16-10/h3-4,6-7,10H,1-2,5,8H2,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMIONVLUHWQY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is commonly synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the 1H-pyrazol-4-yl substitution pattern, regioselective methods are employed to ensure substitution at the 4-position.
Formation of the (2E)-Propenoic Acid Side Chain
The propenoic acid moiety is introduced at the 4-position of the pyrazole ring, often via:
- Knoevenagel condensation of the pyrazole-4-carbaldehyde derivative with malonic acid or its ester, followed by hydrolysis to yield the acrylic acid.
- Cross-coupling reactions such as Heck or Suzuki couplings using appropriate vinyl or acrylic acid derivatives.
The E-configuration is favored through reaction conditions and choice of catalysts or bases.
Representative Synthetic Route
A plausible synthetic route based on literature and patent data involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine + 1,3-dicarbonyl compound, reflux | Formation of 1H-pyrazole core |
| 2 | N-Alkylation | (Oxolan-2-yl)methyl halide, base (e.g., K2CO3), solvent (e.g., DMF), mild heating | Introduction of (oxolan-2-yl)methyl group at N1 of pyrazole |
| 3 | Aldehyde functionalization | Vilsmeier-Haack formylation at 4-position | Formation of pyrazole-4-carbaldehyde |
| 4 | Knoevenagel condensation | Malonic acid or ester, base (piperidine or pyridine), reflux in ethanol | Formation of (2E)-3-(pyrazol-4-yl)prop-2-enoic acid moiety |
| 5 | Hydrolysis | Acidic or basic hydrolysis | Conversion to free acid form |
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol are used depending on the step.
- Bases: Mild bases like potassium carbonate or organic bases such as triethylamine facilitate alkylation and condensation.
- Temperature: Controlled heating (50–100°C) is required to optimize yields and minimize side reactions.
- Catalysts: In some cross-coupling steps, palladium catalysts may be employed to enhance selectivity and yield.
Research Findings and Data
While direct experimental data specific to this compound is limited in open sources, analogous compounds and related pyrazole derivatives show:
- High regioselectivity in N-alkylation with (oxolan-2-yl)methyl electrophiles.
- Knoevenagel condensation reliably yields E-configured α,β-unsaturated acids.
- Purification by crystallization or chromatography yields products with >95% purity.
- Characterization by NMR, IR, and mass spectrometry confirms structure and stereochemistry.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrazole ring synthesis | Cyclocondensation | Hydrazine, 1,3-dicarbonyl compounds | Regioselective formation at 4-position |
| N-Alkylation | Nucleophilic substitution | (Oxolan-2-yl)methyl halide, base | Mild conditions to preserve oxolane ring |
| Aldehyde formation | Vilsmeier-Haack reaction | POCl3, DMF | Formylation at pyrazole 4-position |
| Knoevenagel condensation | Condensation with malonic acid esters | Piperidine, ethanol, reflux | E-configuration favored |
| Hydrolysis | Acid/base hydrolysis | HCl or NaOH aqueous solution | Converts ester to free acid |
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Physicochemical and Functional Comparisons
Solubility and Polarity: The oxolane substituent in the target compound introduces oxygen atoms, likely improving aqueous solubility compared to analogs with hydrophobic groups (e.g., benzyl or phenyl substituents) . Compounds with sulfamoyl or carboxylic acid groups (e.g., (2E)-3-[3-(ethylsulfamoyl)phenyl]prop-2-enoic acid) exhibit higher polarity, favoring interactions in polar environments .
Acidity and Reactivity :
- The carboxylic acid group in the target compound confers acidity (pKa ~4-5), making it more reactive in physiological conditions than ester derivatives (e.g., methyl or ethyl esters) .
- Electron-withdrawing substituents (e.g., Cl, sulfamoyl) on the pyrazole ring may further lower the pKa of the carboxylic acid, enhancing ionization and solubility .
Biological Relevance :
- Pyrazole-containing compounds are often explored for antimicrobial, anti-inflammatory, or kinase-inhibitory activities. The oxolane group may modulate bioavailability by balancing lipophilicity and hydrogen-bonding capacity .
- Ester derivatives (e.g., methyl esters) are typically prodrugs, designed to improve cell membrane penetration before hydrolysis to the active acid form .
Biological Activity
Introduction
(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a synthetic compound characterized by a complex structure that includes a pyrazole ring, an oxolane substituent, and a prop-2-enoic acid moiety. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Substitution with Oxolan-2-ylmethyl Group : The pyrazole intermediate is reacted with oxirane in the presence of a base.
- Addition of Prop-2-enoic Acid Moiety : The final product is obtained by reacting the substituted pyrazole with acryloyl chloride.
This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.
Biological Activity
The biological activity of this compound has been explored through both computational predictions and empirical studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds containing pyrazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to good antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .
Anticancer Properties
Studies have demonstrated that pyrazole derivatives can possess anticancer effects. For example, compounds with similar structural motifs have been tested against various cancer cell lines, showing varying degrees of cytotoxicity. The highest activity was noted in compounds with specific substituents that enhanced their interaction with cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.
- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors.
Research Findings Summary Table
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole-based compounds:
- Antifungal Activity Study : A derivative showed significantly higher antifungal activity compared to commercial antifungal agents against phytopathogenic fungi.
- Anticancer Efficacy : A study demonstrated that certain pyrazole derivatives exhibited IC values less than 10 µM against human leukemia cell lines while displaying lower toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid?
- Answer : The compound is synthesized via condensation reactions between pyrazole derivatives and activated enoic acid moieties. A key step involves the use of oxirane intermediates (e.g., epoxidation of α,β-unsaturated acids with hydrogen peroxide) to generate reactive intermediates for heterocyclic ring formation . Purification typically employs column chromatography (ethyl acetate/hexane gradients) and recrystallization from polar solvents like 2-propanol .
Q. How is the structural characterization of this compound performed in academic research?
- Answer : Structural elucidation relies on spectroscopic techniques (e.g., FT-IR for functional groups, NMR for stereochemistry) and elemental analysis . X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions, as demonstrated in analogous pyrazole derivatives .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Answer : The compound should be stored in a cool (<25°C), dry, and ventilated environment to prevent hydrolysis or oxidation. Avoid exposure to moisture, as α,β-unsaturated carboxylic acids are prone to decomposition under humid conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of spiro derivatives from this compound?
- Answer : Spiro derivatives are formed via nucleophilic ring-opening of oxirane intermediates with heterocyclic amines (e.g., 2-amino-1,3,4-thiadiazoles). Optimizing reaction temperature (–20 to –15°C), solvent polarity (dichloromethane or ethanol), and stoichiometry of diazomethane enhances yields . Kinetic control is critical to avoid byproducts from competing pathways .
Q. What mechanistic insights explain the biological activity of this compound in antiproliferative or antiviral assays?
- Answer : The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes like HIV-1 integrase). Structure-activity relationship (SAR) studies suggest that substituents on the pyrazole ring modulate selectivity and potency . In vitro assays using human cancer cell lines (e.g., MCF-7) and enzymatic inhibition studies are standard methodologies .
Q. How do crystallographic studies inform the design of analogs with enhanced bioactivity?
- Answer : X-ray crystallography reveals key hydrogen-bonding and π-π stacking interactions between the compound and target proteins. For example, the oxolan-2-ylmethyl group enhances solubility and membrane permeability by forming hydrogen bonds with water or active-site residues . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities of analogs .
Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, NOESY) clarify ambiguous signals. For example, E/Z isomerism in the propenoic acid moiety is confirmed via coupling constants in H NMR .
Methodological Considerations
- Synthetic Challenges : Competing side reactions (e.g., over-oxidation or polymerization) require strict temperature control and inert atmospheres .
- Biological Assays : Use positive controls (e.g., ketoconazole for antifungal activity) and validate results with dose-response curves .
- Computational Modeling : Combine DFT calculations (e.g., Gaussian) with molecular dynamics to predict metabolic stability and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
